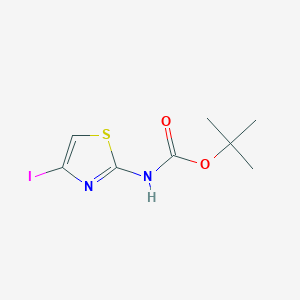
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
科学研究应用
Chemistry: In chemistry, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in various industrial processes.
作用机制
The mechanism of action of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-triazole
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiazole
Comparison: Compared to similar compounds, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring. This sulfur atom can impart different chemical and biological properties, such as increased reactivity and potential for forming specific interactions with biological targets. The presence of the pyrrolidine ring also contributes to its distinct characteristics, making it a valuable compound for various applications.
属性
分子式 |
C8H13N3S |
|---|---|
分子量 |
183.28 g/mol |
IUPAC 名称 |
3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H13N3S/c1-6-9-8(12-10-6)7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 |
InChI 键 |
BCGHNIYMRAXWBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=N1)C2CCN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)

![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
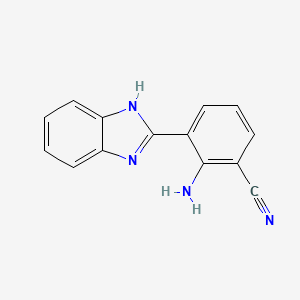
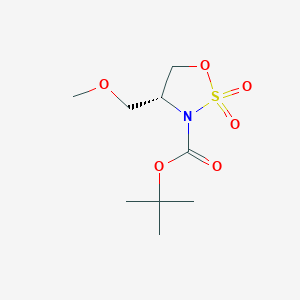
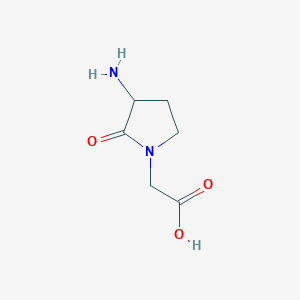
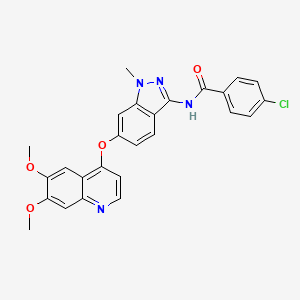
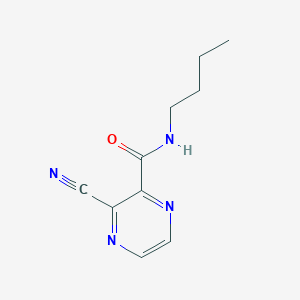
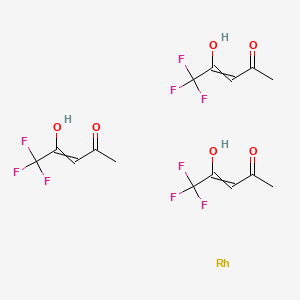
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)

